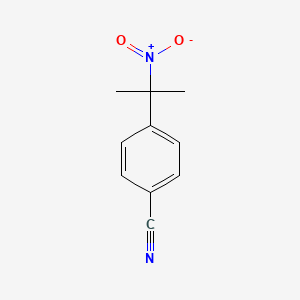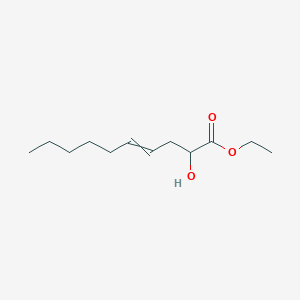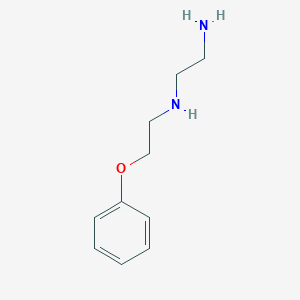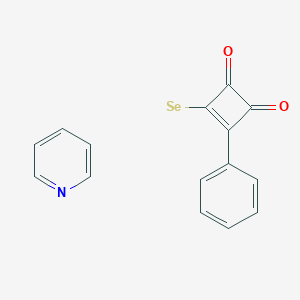
Benzonitrile, 4-(1-methyl-1-nitroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(1-methyl-1-nitroethyl)-, also known as 4-(1-methyl-1-nitroethyl)benzonitrile, is an organic compound with the molecular formula C10H10N2O2. This compound is characterized by the presence of a benzonitrile group substituted with a 1-methyl-1-nitroethyl group at the para position. It is a member of the nitrile and nitro compound families and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(1-methyl-1-nitroethyl)-, typically involves the nitration of 4-isopropylbenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the para position relative to the nitrile group .
Industrial Production Methods
Industrial production of benzonitrile, 4-(1-methyl-1-nitroethyl)-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(1-methyl-1-nitroethyl)-, undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron and hydrochloric acid.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron with hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 4-(1-methyl-1-aminoethyl)benzonitrile.
Substitution: 4-(1-methyl-1-nitroethyl)benzamide or 4-(1-methyl-1-nitroethyl)benzoic acid.
Oxidation: 4-(1-carboxy-1-nitroethyl)benzonitrile.
Scientific Research Applications
Benzonitrile, 4-(1-methyl-1-nitroethyl)-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzonitrile, 4-(1-methyl-1-nitroethyl)-, depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound with the formula C6H5CN.
4-Methylbenzonitrile: Similar structure but with a methyl group instead of a 1-methyl-1-nitroethyl group.
4-Nitrobenzonitrile: Contains a nitro group at the para position but lacks the 1-methyl group
Uniqueness
Benzonitrile, 4-(1-methyl-1-nitroethyl)-, is unique due to the presence of both a nitrile and a nitro group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
58324-82-6 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-(2-nitropropan-2-yl)benzonitrile |
InChI |
InChI=1S/C10H10N2O2/c1-10(2,12(13)14)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 |
InChI Key |
DTSZUYRDVOUFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)

![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)
![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)



![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)



